1-(2,2-difluoroethyl)-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine
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Overview
Description
1-(2,2-Difluoroethyl)-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine is a synthetic organic compound characterized by its unique structure, which includes a difluoroethyl group and a pyrazolyl moiety
Preparation Methods
The synthesis of 1-(2,2-difluoroethyl)-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the difluoroethyl group: This step often involves the use of difluoroethyl halides in the presence of a base to facilitate nucleophilic substitution.
Attachment of the ethyl group: This can be done using alkylation reactions with ethyl halides.
Final assembly: The final product is obtained by coupling the intermediate compounds through amination reactions, often using catalysts to improve yield and selectivity.
Industrial production methods may involve optimization of these steps to enhance efficiency and scalability, including the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
1-(2,2-Difluoroethyl)-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amines.
Substitution: Nucleophilic substitution reactions can occur at the difluoroethyl group, where nucleophiles such as amines or thiols replace the fluorine atoms.
Coupling reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, copper), and varying temperatures and pressures depending on the specific reaction.
Scientific Research Applications
1-(2,2-Difluoroethyl)-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.
Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules for various industrial applications.
Mechanism of Action
The mechanism of action of 1-(2,2-difluoroethyl)-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine involves its interaction with molecular targets, such as enzymes or receptors. The difluoroethyl group can enhance binding affinity through hydrogen bonding and hydrophobic interactions. The pyrazolyl moiety can participate in π-π stacking interactions with aromatic residues in proteins, contributing to the compound’s overall activity. Pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to desired biological effects.
Comparison with Similar Compounds
Similar compounds to 1-(2,2-difluoroethyl)-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine include:
1-(2,2-Difluoroethyl)-1H-pyrazol-4-yl]methylpropylamine: This compound shares the difluoroethyl and pyrazolyl groups but differs in the alkyl chain length.
1-(2,2-Difluoroethyl)-1H-pyrazol-3-yl]methylpropylamine: Similar structure with a different position of the pyrazolyl group.
1-(2,2-Difluoroethyl)-1H-pyrazol-4-yl]methyl]ethylamine: Similar structure with an ethyl group instead of a propyl group.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interaction with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C11H15F2N5 |
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Molecular Weight |
255.27 g/mol |
IUPAC Name |
1-(2,2-difluoroethyl)-N-[(2-ethylpyrazol-3-yl)methyl]pyrazol-4-amine |
InChI |
InChI=1S/C11H15F2N5/c1-2-18-10(3-4-15-18)6-14-9-5-16-17(7-9)8-11(12)13/h3-5,7,11,14H,2,6,8H2,1H3 |
InChI Key |
ICKISJWSWDZDII-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=CC=N1)CNC2=CN(N=C2)CC(F)F |
Origin of Product |
United States |
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